molecular formula C8H8ClF5N2O B2936225 4-chloro-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856025-78-9

4-chloro-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

Cat. No. B2936225
CAS RN: 1856025-78-9
M. Wt: 278.61
InChI Key: PAGWAARRDIEMJW-UHFFFAOYSA-N
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Description

4-chloro-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a chemical compound that has gained significant attention in scientific research. It is a pyrazole derivative that has been synthesized for various applications, including medicinal chemistry and agriculture.

Mechanism Of Action

The mechanism of action of 4-chloro-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole involves the inhibition of target enzymes by binding to their active sites. The compound has been found to interact with the amino acid residues in the active site of the enzymes, thereby preventing their catalytic activity. The inhibition of these enzymes leads to the suppression of the physiological processes they are involved in, resulting in therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole depend on the target enzyme inhibited. For example, inhibition of COX-2 leads to the suppression of prostaglandin synthesis, resulting in anti-inflammatory effects. Inhibition of PDE5 leads to the relaxation of smooth muscle cells in the corpus cavernosum, resulting in increased blood flow and improved erectile function. Inhibition of CA leads to the reduction of intraocular pressure, resulting in improved glaucoma management.

Advantages And Limitations For Lab Experiments

The advantages of using 4-chloro-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole in lab experiments include its potent inhibitory activity against target enzymes, its relatively simple synthesis method, and its potential for use in the development of new therapeutics. However, the compound has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for 4-chloro-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole research. These include the development of new derivatives with improved pharmacological properties, the investigation of its potential in the treatment of other diseases, and the determination of its safety and efficacy in vivo. Further studies are also needed to elucidate its mechanism of action and to identify new target enzymes that it can inhibit.
Conclusion
In conclusion, 4-chloro-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a pyrazole derivative that has shown significant potential in scientific research. Its synthesis method is relatively simple, and it exhibits potent inhibitory activity against target enzymes. The compound has been studied extensively for its potential applications in medicinal chemistry, and its biochemical and physiological effects have been elucidated. However, further studies are needed to determine its safety and efficacy in vivo and to identify new target enzymes that it can inhibit.

Synthesis Methods

The synthesis of 4-chloro-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole involves the reaction of 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde with 2,2,2-trifluoroethanol in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.

Scientific Research Applications

4-chloro-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against a range of enzymes, including cyclooxygenase-2 (COX-2), phosphodiesterase-5 (PDE5), and carbonic anhydrase (CA). These enzymes are implicated in various diseases, including inflammation, erectile dysfunction, and glaucoma.

properties

IUPAC Name

4-chloro-1-(2,2-difluoroethyl)-3-(2,2,2-trifluoroethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF5N2O/c9-5-1-16(2-7(10)11)15-6(5)3-17-4-8(12,13)14/h1,7H,2-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGWAARRDIEMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)F)COCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF5N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

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